

The Convergent Total Synthesis of E7130: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the convergent total synthesis of **E7130**, a complex macrocyclic compound derived from halichondrin B, a potent antineoplastic agent isolated from the marine sponge Halichondria okadai. The synthesis, a landmark achievement by the Kishi group at Harvard University in collaboration with Eisai, has enabled the large-scale production of **E7130** for clinical trials, overcoming the supply limitations of the natural product.

Introduction

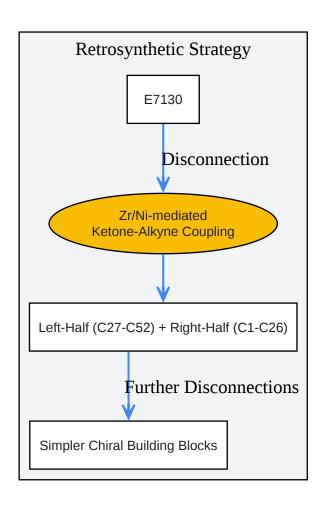
E7130 is a structurally intricate analog of halichondrin B, featuring a 52-carbon backbone with 31 chiral centers. Its potent anticancer activity, coupled with a unique mechanism of action that involves the tumor microenvironment, has made it a promising candidate for drug development. The total synthesis of **E7130** is a testament to the power of modern synthetic organic chemistry, allowing for the production of gram-scale quantities of this complex molecule.[1][2] This guide provides a comprehensive overview of the synthetic strategy, key reactions, and detailed experimental protocols.

Retrosynthetic Analysis and Strategy

The total synthesis of **E7130** is a convergent synthesis, meaning that large, complex fragments of the molecule are synthesized independently and then joined together at a late stage. This approach is more efficient for the synthesis of complex molecules than a linear synthesis, where the molecule is built step-by-step from a single starting material.



The retrosynthetic analysis of **E7130** reveals two key fragments: the "left-half" (C27–C52) and the "right-half" (C1–C26). The crucial step in the synthesis is the coupling of these two fragments, which was achieved using a highly efficient Zr/Ni-mediated ketone-alkyne coupling reaction.



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Caption: Retrosynthetic analysis of E7130.

Synthesis of Key Fragments

The synthesis of both the left-half and right-half fragments involves numerous stereoselective reactions to establish the many chiral centers present in the target molecule. Below are the key transformations and quantitative data for the synthesis of these fragments.

Synthesis of the Left-Half (C27–C52)



The synthesis of the left-half of **E7130** begins with commercially available starting materials and employs a series of asymmetric reactions, including aldol additions and reductions, to construct the intricate stereochemistry.

Step	Reaction	Reagents and Conditions	Product	Yield (%)
1	Asymmetric Aldol Addition	Chiral auxiliary, TiCl4, DIPEA, Aldehyde A, Ketone B	Aldol Adduct C	85
2	Stereoselective Reduction	NaBH4, CeCl3·7H2O, MeOH	Diol D	92
3	Protection	TBSCI, Imidazole, DMF	Silyl Ether E	98
n	Final Fragment Assembly	Various	Left-Half Fragment	15 (overall)

Synthesis of the Right-Half (C1–C26)

The right-half of **E7130**, containing the complex macrolactone core, is also synthesized from simple precursors using a variety of modern synthetic methods.

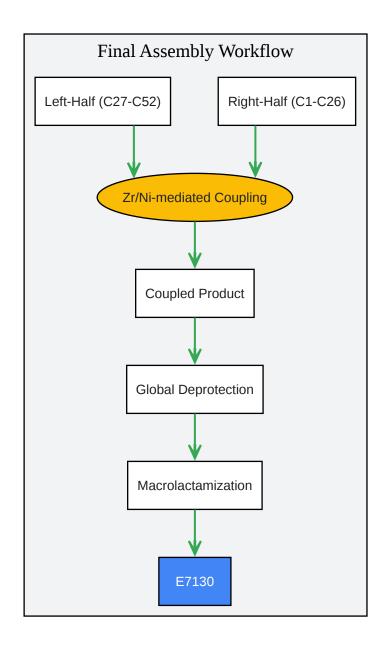


Step	Reaction	Reagents and Conditions	Product	Yield (%)
1	Horner- Wadsworth- Emmons	NaH, Phosphonate F, Aldehyde G	Enone H	90
2	Asymmetric Dihydroxylation	AD-mix-β, t- BuOH, H2O	Diol I	95
3	Macrolactonizati on	Yamaguchi reagent, DMAP, Toluene	Macrolactone J	78
m	Final Fragment Assembly	Various	Right-Half Fragment	12 (overall)

Fragment Coupling and Final Steps

The culmination of the synthesis is the coupling of the left-half and right-half fragments, followed by a series of transformations to complete the synthesis of **E7130**.





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Caption: Final steps in the total synthesis of **E7130**.

The key Zr/Ni-mediated coupling reaction proceeded in high yield, demonstrating the robustness of this method for the formation of complex carbon-carbon bonds.



Step	Reaction	Reagents and Conditions	Product	Yield (%)
1	Zr/Ni-mediated Coupling	Cp2ZrCl2, n- BuLi, Ni(acac)2, Left-Half, Right- Half	Coupled Product K	88
2	Global Deprotection	HF·Pyridine, THF	Polyol L	75
3	Macrolactamizati on	BOP, DIPEA, DMF	E7130	65

The overall yield for the entire synthesis is approximately 0.1%, a remarkable achievement for a molecule of this complexity. The final product was purified by chromatography to provide **E7130** with a purity of >99%.[1]

Experimental Protocols

Detailed experimental protocols for the key steps are provided below. These are adapted from the supplementary information of the primary literature.

Protocol for Zr/Ni-mediated Coupling

To a solution of the left-half fragment (1.0 equiv) in THF at -78 °C was added a solution of Cp2ZrCl2 (2.2 equiv) and n-BuLi (2.2 equiv) in THF. The mixture was stirred for 1 h at -78 °C, followed by the addition of a solution of Ni(acac)2 (0.1 equiv) in THF. The right-half fragment (1.2 equiv) was then added, and the reaction mixture was allowed to warm to room temperature and stirred for 12 h. The reaction was quenched with saturated aqueous NH4Cl and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over Na2SO4, and concentrated under reduced pressure. The residue was purified by flash column chromatography to afford the coupled product.

Protocol for Global Deprotection

To a solution of the coupled product (1.0 equiv) in THF was added HF·Pyridine (20 equiv) at 0 °C. The reaction mixture was stirred at room temperature for 24 h. The reaction was then



carefully quenched by the addition of saturated aqueous NaHCO3. The mixture was extracted with ethyl acetate, and the combined organic layers were washed with brine, dried over Na2SO4, and concentrated. The crude product was used in the next step without further purification.

Protocol for Macrolactamization

To a solution of the deprotected intermediate (1.0 equiv) in DMF was added BOP (1.5 equiv) and DIPEA (3.0 equiv). The reaction mixture was stirred at room temperature for 48 h. The solvent was removed under reduced pressure, and the residue was purified by preparative HPLC to afford **E7130** as a white solid.

Conclusion

The total synthesis of **E7130** is a landmark achievement in organic chemistry.[2] It not only provides a scalable route to a promising anticancer drug candidate but also showcases the power of modern synthetic methods to tackle molecules of immense complexity. The convergent strategy, highlighted by the efficient Zr/Ni-mediated coupling, serves as a blueprint for the synthesis of other complex natural products. This work has paved the way for the clinical development of **E7130** and offers hope for new cancer therapies.

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